(R)-奎唑洛氟甲酯

描述

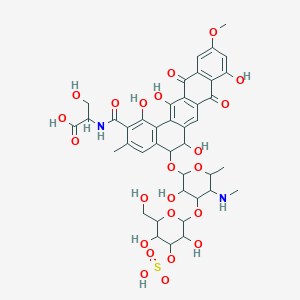

(R)-Quizalofop methyl, commonly known as (R)-Quizalofop, is an active ingredient in several herbicides used to control grassy weeds in agricultural crops. It belongs to the chemical family of cyclohexanedione derivatives, which are commonly referred to as “aryloxyphenoxypropionates”. (R)-Quizalofop is a selective herbicide, meaning it only affects certain plant species, and has been used in a variety of agricultural settings, including wheat, barley, maize, sorghum and rice. In addition, (R)-Quizalofop has been used to control weeds in pastures, turf, and non-crop areas.

科学研究应用

Nanoparticle Applications

®-Quizalofop Methyl can be incorporated into silica-based nanoparticles for various purposes:

- Biocatalysis : Immobilized enzymes on magnetic nanoparticles (with ®-Quizalofop Methyl) enhance industrial biochemical processes .

- Cyclopentanone Synthesis : Ligands containing 2-pyridinecarbonyl or 3-pyridinecarbonyl improve cyclopentanone yield using molecular oxygen as the oxidant .

Pectin Modification

In food science, ®-Quizalofop Methyl can be used for pectin modification:

作用机制

Target of Action

®-Quizalofop Methyl is a selective herbicide that primarily targets the enzyme Acetyl CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development.

Mode of Action

The compound interacts with its target, ACCase, by inhibiting its activity This inhibition disrupts the normal biosynthesis of fatty acids, leading to a halt in plant growth and eventually plant death

Pharmacokinetics

As a herbicide, it is known to be absorbed by both the roots and foliage of plants and is then distributed throughout the plant system . The metabolism and excretion of ®-Quizalofop Methyl within the plant system are areas of ongoing research.

Action Environment

The action, efficacy, and stability of ®-Quizalofop Methyl can be influenced by various environmental factors. These can include the specific plant species (as ACCase can vary among species), soil composition, temperature, and rainfall. For example, certain soil compositions can affect the absorption of the compound by plant roots. Similarly, temperature and rainfall can influence the compound’s distribution within the plant and its eventual metabolism and excretion .

属性

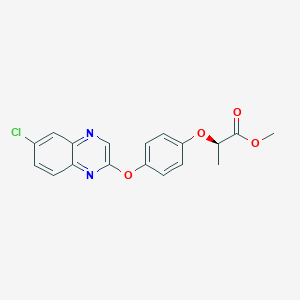

IUPAC Name |

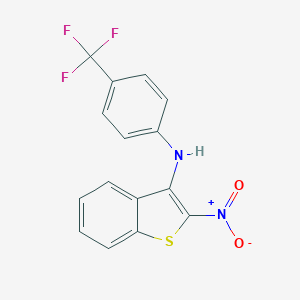

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJGQYNECSZDY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Quizalofop Methyl | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)

![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)